molecular formula C13H20N6O4 B15560166 Valacyclovir CAS No. 124832-26-4; 124832-27-5

Valacyclovir

Cat. No.: B15560166
CAS No.: 124832-26-4; 124832-27-5
M. Wt: 324.34 g/mol
InChI Key: HDOVUKNUBWVHOX-QMMMGPOBSA-N
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Description

Valacyclovir is a L-valyl ester. It has a role as an antiviral drug. It is functionally related to a guanine.
This compound hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:  
Treat  certain types of herpes simplex virus (HSV) infections, including genital herpes (genital lesions) and cold sores (herpes labialis)
Prevent genital herpes from recurring
Reduce the risk of transmitting genital herpes to other people
Treat  varicella zoster virus (VZV) infections, including  chicken pox (primary varicella infection) and  shingles (herpes zoster)
HSV and VZV infections can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Valaciclovir (this compound), also known as Valtrex, is an antiviral drug that has been used to manage and treat various herpes infections for more than 2 decades. It was initially approved by the FDA in 1995 and marketed by GlaxoSmithKline. This compound is the L-valine ester of aciclovir. It is a member of the purine (guanine) nucleoside analog drug class. This class of drugs forms an important part of hepatitis, HIV, and cytomegalovirus drug regimens. One major use of this compound is the treatment of genital herpes episodes or outbreaks. Genital herpes is a frequently diagnosed sexually transmitted disease which currently affects more than 400 million individuals worldwide. It is caused by infection with the herpes simplex virus (HSV). Infection with this virus is lifelong with periodic episodes of reactivation.
This compound is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of this compound is as a DNA Polymerase Inhibitor.
This compound is a nucleoside analogue antiviral agent and prodrug of acyclovir which is used in therapy of herpes simplex and varicella-zoster virus infections. This compound has been associated with rare instances mild, clinically apparent liver injury.
This compound is the hydrochloride salt of the L-valyl ester of the antiviral drug acyclovir. Orally administered, this compound is rapidly converted to acyclovir which inhibits viral DNA replication after further conversion to the nucleotide analog acyclovir triphosphate by viral thymidine kinase, cellular guanyl cyclase, and a number of other cellular enzymes. Acyclovir triphosphate competitively inhibits viral DNA polymerase;  incorporates into and terminates the growing viral DNA chain;  and inactivates viral DNA polymerase. The greater antiviral activity of acyclovir against herpes simplex virus (HSV) compared with varicella-zoster virus (VZV) is due to its more efficient phosphorylation by HSV thymidine kinase.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 5 approved and 32 investigational indications.
Valaciclovir (INN) or this compound (USAN) is an antiviral drug used in the management of herpes simplex and herpes zoster (shingles). It is a prodrug, being converted in vivo to aciclovir. It is marketed by GlaxoSmithKline under the trade name Valtrex or Zelitrex. [Wikipedia]
A prodrug of acyclovir that is used in the treatment of HERPES ZOSTER and HERPES SIMPLEX VIRUS INFECTION of the skin and mucous membranes, including GENITAL HERPES.
See also: Acyclovir (has active moiety);  Ganciclovir (related);  this compound Hydrochloride (has salt form) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023732
Record name Valacyclovir
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Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valaciclovir
Source Human Metabolome Database (HMDB)
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Solubility

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L
Record name Valaciclovir
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Record name Valaciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

124832-26-4, 124832-27-5
Record name Valacyclovir
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Record name Valaciclovir [INN:BAN]
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Record name Valaciclovir
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Record name L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
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Record name Valaciclovir
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Record name VALACYCLOVIR
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Record name Valacyclovir
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Record name Valaciclovir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170-172
Record name Valaciclovir
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